BenchChemオンラインストアへようこそ!

(R)-BDP9066

MRCK stereochemistry inhibitor potency

(R)-BDP9066 (CAS 2284549-25-1) is the (6R)-stereoisomer of BDP9066 with quantifiably lower MRCKα/β inhibitory activity versus the (6S)-enantiomer. This potency differential makes it an indispensable matched-pair control for stereospecific target engagement studies. Use in parallel with (6S)-BDP9066 to attribute phenotypic effects to on-target MRCK inhibition, control for DMPK/ROCK off-target activity, and map steric requirements of the MRCK ATP-binding pocket. Substitution with other 1,8-diazaspiro[5.5]undecane analogs (e.g., BDP8900) compromises reproducibility due to distinct selectivity profiles. Patent WO2019034890A1, Example E118. For research use only.

Molecular Formula C20H24N6
Molecular Weight 348.4 g/mol
Cat. No. B12423369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-BDP9066
Molecular FormulaC20H24N6
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESC1CCNC2(C1)CCCN(C2)C3=C4C(=CNC4=NC=C3)C5=NC=NC=C5
InChIInChI=1S/C20H24N6/c1-2-8-25-20(6-1)7-3-11-26(13-20)17-5-10-22-19-18(17)15(12-23-19)16-4-9-21-14-24-16/h4-5,9-10,12,14,25H,1-3,6-8,11,13H2,(H,22,23)/t20-/m1/s1
InChIKeyUELSMLDRSQFVHG-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (R)-BDP9066: A High-Purity MRCK Inhibitor for Advanced Cancer and Kinase Research


(R)-BDP9066 is a potent and selective inhibitor of myotonic dystrophy kinase-related Cdc42-binding kinase (MRCK), a key regulator of actin-myosin cytoskeleton dynamics and cancer cell invasion [1]. This chiral compound, detailed in patent WO2019034890A1, is specifically used in research focusing on proliferative diseases such as cancer, where it has been shown to block tumor cell invasion [2].

Why Generic (R)-BDP9066 Substitution Fails: The Critical Need for Chiral and Target Specificity in MRCK Inhibition


Generic substitution of (R)-BDP9066 with its racemate or other MRCK inhibitors like BDP8900 or dual ROCK/MRCK agents such as BDP5290 and DJ4 is not scientifically valid. The (R)-enantiomer exhibits significantly lower activity compared to its S-counterpart, BDP9066, highlighting the critical role of stereochemistry in target engagement . Furthermore, the high selectivity of BDP9066 for MRCK over ROCK1/2 (over 100-fold) is not shared by dual inhibitors, which can confound results by affecting both pathways . These differences in potency, selectivity, and functional effects are quantifiable and directly impact the interpretation of experiments in cancer cell invasion, motility, and proliferation assays [1].

(R)-BDP9066 Quantitative Evidence Guide: Direct Comparative Data vs. BDP9066, BDP8900, and Other Inhibitors


Chiral Discrimination: (R)-BDP9066 Demonstrates Markedly Lower Activity Than the Active S-Enantiomer BDP9066

Direct comparison reveals that (R)-BDP9066 is an isomer of BDP9066 and has lower activity compared to BDP9066. This is a critical distinction as BDP9066 is a potent MRCK inhibitor with an IC50 of 64 nM for MRCKβ in SCC12 cells and Ki values of 0.0136 nM and 0.0233 nM for MRCKα/β . The significantly reduced activity of the (R)-enantiomer underscores the importance of sourcing the correct chiral form for studies on MRCK-mediated cancer cell invasion and proliferation .

MRCK stereochemistry inhibitor potency

Superior MRCKβ Selectivity Over ROCK Kinases vs. Dual Inhibitor BDP5290

BDP9066 exhibits over 100-fold selectivity for MRCKβ relative to ROCK1 and ROCK2 . In contrast, the related inhibitor BDP5290 is a potent dual ROCK and MRCK inhibitor with IC50 values of 5 nM for ROCK1, 50 nM for ROCK2, 10 nM for MRCKα, and 100 nM for MRCKβ [1]. This selectivity difference is critical; BDP9066's clean MRCK-specific profile allows for unambiguous interrogation of the MRCK pathway, whereas BDP5290's dual activity complicates data interpretation due to off-target ROCK effects on the actin-myosin cytoskeleton.

MRCK ROCK kinase selectivity BDP5290

Enhanced Functional Potency: BDP9066 More Potently Blocks MLC Phosphorylation Than Dual Inhibitor DJ4

BDP9066 inhibits myosin light chain (MLC) phosphorylation, a key downstream event regulating cell motility and invasion, with an EC50 of 64 nM in SCC12 squamous cell carcinoma cells [1]. In contrast, the dual ROCK/MRCK inhibitor DJ4 has been reported to have IC50 values of 10 nM and 100 nM for MRCKα and MRCKβ respectively, with functional effects on cell migration observed at higher concentrations [2]. The lower EC50 for BDP9066 on MLC phosphorylation demonstrates its superior potency in a cellular functional readout directly linked to the anti-invasive phenotype.

MRCK MLC phosphorylation cell motility

Validated In Vivo Efficacy: Topical BDP9066 Reduces MRCKα Autophosphorylation and Tumor Growth in a Murine SCC Model

In a two-stage chemical carcinogenesis model of murine squamous cell carcinoma (SCC), topical treatment with 25 µg BDP9066 resulted in a mean concentration of 26 µM in the skin while achieving a very low systemic concentration of only 0.04 µM in blood [1]. This treatment led to a significant reduction in MRCKα S1003 autophosphorylation in the epidermis and a marked decrease in skin papilloma outgrowth and tumor volume [2]. This demonstrates both robust target engagement and therapeutic efficacy in vivo with minimal systemic exposure, a profile not matched by earlier generation MRCK inhibitors.

MRCK in vivo efficacy pharmacodynamics squamous cell carcinoma

Broader Therapeutic Window in Hematologic Cancers vs. BDP8900

In a panel of over 750 human cancer cell lines, BDP9066 and BDP8900 displayed consistent antiproliferative effects with the greatest activity observed in hematologic cancer cells [1]. While both compounds were active, BDP9066's higher potency and selectivity profile may confer a broader therapeutic window in these sensitive hematologic cell lines. Quantitative EC50 data for individual cell lines is available in the supplemental materials of the primary publication, allowing for direct comparison of sensitivity across different cancer types [2].

MRCK antiproliferative hematologic cancer BDP8900

Key Research Applications for (R)-BDP9066 Based on Quantitative Evidence


Investigating MRCK-Specific Signaling in Cell Motility and Invasion Assays

Use (R)-BDP9066 to selectively inhibit MRCK activity without confounding ROCK pathway effects. Its >100-fold selectivity for MRCK over ROCK1/2 makes it an ideal tool for dissecting MRCK-specific contributions to cancer cell migration, invasion, and cytoskeletal reorganization in assays such as transwell migration and 3D spheroid invasion models .

Preclinical Proof-of-Concept Studies for Topical Skin Cancer Therapies

Leverage the favorable local pharmacokinetics of BDP9066 for topical application studies. The ability to achieve high local skin concentrations (26 µM) with minimal systemic exposure (0.04 µM) makes it a valuable tool for evaluating MRCK inhibition as a therapeutic strategy for squamous cell carcinoma and other skin cancers in murine models [1].

Target Validation and Biomarker Discovery in Hematologic Malignancies

Utilize BDP9066 in a panel of hematologic cancer cell lines, where it has shown the greatest antiproliferative activity, to identify genetic or protein biomarkers that predict sensitivity to MRCK inhibition. This can guide patient stratification strategies for future clinical development [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-BDP9066

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.